Imidazoles, solo el texto traducido.
Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring with one nitrogen atom at position 1 and another nitrogen or oxygen atom at position 3. These molecules exhibit diverse chemical properties due to their unique structure, making them versatile in various applications.
Commonly used imidazoles include 2-methylimidazole and 4-methylimidazole, which find applications in pharmaceuticals, agricultural chemicals, and industrial processes. In the pharmaceutical industry, imidazoles are utilized as intermediates or active ingredients in antifungal drugs like clotrimazole. Their ability to inhibit fungal growth makes them valuable in treating various skin infections.
In agriculture, certain imidazoles serve as insecticides, contributing to pest control strategies by disrupting specific nervous system functions of insects. Moreover, their role as fungicides further enhances crop protection, ensuring higher yields and better quality produce.
The versatile structural features of imidazoles allow for modification through functional groups at various positions within the ring, leading to a wide range of potential derivatives with tailored properties for different applications.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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4-tert-butyl-1,3-dihydro-2H-imidazol-2-one | 623547-65-9 | C7H12N2O |
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1H-Imidazole-2-propanal | 916511-15-4 | C6H8N2O |
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2-Propenamide, 3-(1H-imidazol-5-yl)-N-(1-methylethyl)- | 952733-22-1 | C9H13N3O |
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1H-Imidazol-2-yl acetate | 958999-68-3 | C5H6N2O2 |
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2-(Chloromethyl)-1H-imidazole hydrochloride | 71670-77-4 | C4H6Cl2N2 |
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3aH-Benzimidazole(9CI) | 166985-95-1 | C7H6N2 |
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4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid | 361395-33-7 | C8H10N2O2 |
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2-(1H-imidazol-2-yl)propan-2-ol | 36365-23-8 | C6H10N2O |
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2-(chloromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | 685822-11-1 | C8H11ClN2 |
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5-ethyl-1h-imidazole-2-carboxylic Acid | 1171124-84-7 | C6H8N2O2 |
Literatura relevante
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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